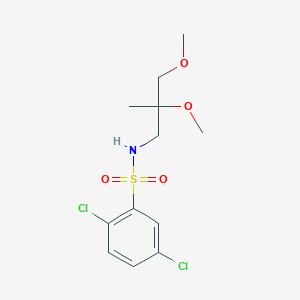
(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone, also known as MTMP, is a synthetic compound that has been studied for its potential use in scientific research. MTMP belongs to the family of indole-based compounds, which have been found to have various biological activities.
作用機序
(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone acts as a partial agonist at the serotonin 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This leads to a modulation of the receptor's activity, which can result in changes in mood, cognition, and perception.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including changes in neurotransmitter release, alterations in brain activity, and changes in behavior. These effects are thought to be mediated by the interaction of this compound with the serotonin 5-HT2A receptor.
実験室実験の利点と制限
One advantage of using (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone in lab experiments is its specificity for the serotonin 5-HT2A receptor, which allows for targeted manipulation of this receptor. However, one limitation is that this compound is a synthetic compound, which may limit its relevance to natural systems.
将来の方向性
There are several future directions for research involving (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone, including:
1. Further investigation of the role of the serotonin 5-HT2A receptor in neurological disorders, such as depression and schizophrenia.
2. Development of new compounds based on the structure of this compound, with improved pharmacological properties.
3. Investigation of the potential use of this compound as a therapeutic agent for neurological disorders.
4. Exploration of the effects of this compound on other neurotransmitter systems, such as dopamine and norepinephrine.
5. Investigation of the potential use of this compound as a tool for studying the function of other serotonin receptors.
合成法
(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone can be synthesized using a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl 2-bromoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with 2-methylindole in the presence of a Lewis acid catalyst.
科学的研究の応用
(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been found to have potential as a tool for studying the function of this receptor and its role in various neurological disorders.
特性
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-9-13-7-5-6-8-15(13)20(12)19(21)14-10-16(22-2)18(24-4)17(11-14)23-3/h5-8,10-12H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIZOGMQIKZION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2438234.png)
![6-fluoro-N-[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2438235.png)
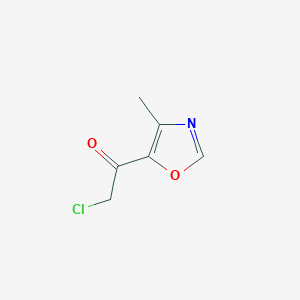
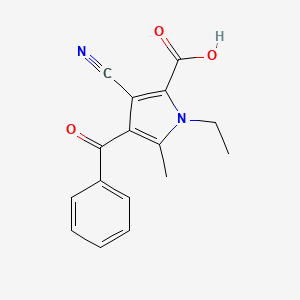
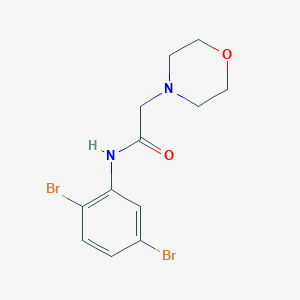
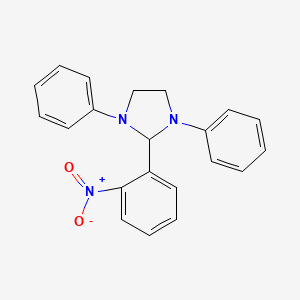
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438244.png)
![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2438246.png)
![1,1-Diethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2438247.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2438249.png)
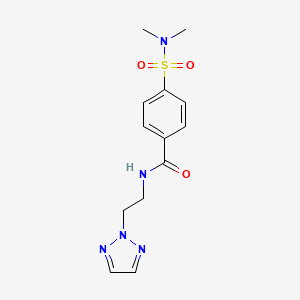
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide](/img/structure/B2438252.png)
